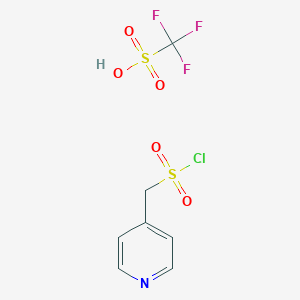

(4-Pyridylmethyl)sulfonyl chloride triflate

Description

BenchChem offers high-quality (4-Pyridylmethyl)sulfonyl chloride triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyridylmethyl)sulfonyl chloride triflate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSYXRYACUBCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564707 | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130820-89-2 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Pyridylmethyl)sulfonyl chloride triflate chemical properties

An In-Depth Technical Guide to (4-Pyridylmethyl)sulfonyl Chloride Triflate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (4-pyridylmethyl)sulfonyl chloride triflate, a versatile and highly reactive bifunctional reagent. It is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will delve into its core chemical characteristics, mechanistic behavior, and provide field-proven protocols to empower your research and development endeavors.

Introduction: The Strategic Advantage of a Bifunctional Reagent

(4-Pyridylmethyl)sulfonyl chloride triflate is a unique chemical entity that combines two highly valuable functional groups within a single molecule: a reactive sulfonyl chloride and a pyridinium triflate salt. This dual-functionality makes it an exceptional tool in synthetic chemistry. The sulfonyl chloride group serves as a powerful electrophile for forming stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.[1][2][3] Concurrently, the pyridinium triflate moiety enhances the compound's electrophilicity, solubility in organic solvents, and provides a handle for further functionalization or for influencing the physicochemical properties of the final product.[4][5][6]

This reagent has found significant utility across several scientific domains:

-

Drug Discovery: As a building block for sulfonamide-based therapeutics, which are prevalent in a wide range of pharmaceuticals.[3][7][8]

-

Bioconjugation: For linking biological macromolecules to create targeted drug delivery systems or diagnostic tools.[3][7][9]

-

Materials Science: In the synthesis and modification of advanced polymers and coatings to impart specific chemical properties.[3][7][9]

This guide offers a detailed examination of its synthesis, reactivity, and practical applications, grounded in established chemical principles.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is foundational to its effective and safe use. The key characteristics of (4-pyridylmethyl)sulfonyl chloride triflate are summarized below.

Table 1: Core Properties and Identification

| Property | Value | Source(s) |

| CAS Number | 130820-89-2 | [3][7][10] |

| Molecular Formula | C₆H₆ClNO₂S·CHF₃O₃S (or C₇H₇ClF₃NO₅S₂) | [3][11] |

| Molecular Weight | 341.71 g/mol | [3] |

| Appearance | Reddish-yellow liquid or a solid with a melting point of 116-118 °C. The physical state may vary based on purity and specific batch. | [3][12] |

| Purity | Typically ≥90% (by NMR) | [3] |

| Storage | Store at 2-8 °C under a dry, inert atmosphere (e.g., nitrogen). Keep container tightly closed in a dry, well-ventilated area. Moisture-sensitive. | [3][13][14][15] |

Table 2: Hazard and Safety Information

| Hazard | Description | Precautionary Action | Source(s) |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. Work in a chemical fume hood. | [13][14] |

| Reactivity | Reacts violently with water, liberating toxic gas. Incompatible with strong bases, alcohols, and strong oxidizing agents. | Keep away from water and incompatible materials. Use anhydrous solvents and reagents. | [13][14] |

| Irritation | May cause respiratory irritation. Lachrymator (induces tears). | Do not breathe mist, vapors, or spray. Ensure adequate ventilation and use a chemical fume hood. | [13][14] |

| Handling | Ingestion is harmful. | Do not ingest. Wash hands thoroughly after handling. | [13] |

Synthesis of (4-Pyridylmethyl)sulfonyl Chloride Triflate

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-pyridinemethanethiol.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (4-pyridylmethyl)sulfonyl chloride triflate from 4-pyridinemethanethiol.

Materials:

-

4-Pyridinemethanethiol

-

N-Chlorosuccinimide (NCS)

-

Tetrabutylammonium chloride (TBAC)

-

Water (deionized)

-

Dichloromethane (DCM, anhydrous)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Oxidative Chlorination to form (4-Pyridylmethyl)sulfonyl Chloride [19]

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-pyridinemethanethiol (1.0 equiv.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride product. The low temperature helps to control the exothermicity of the oxidation reaction.

-

-

Reagent Addition: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS, 3.0 equiv.) and tetrabutylammonium chloride (TBAC, 0.1 equiv.) in a mixture of DCM and water. Add this solution dropwise to the cooled thiol solution over 30 minutes.

-

Causality: NCS is the oxidizing and chlorinating agent. Water is required for the reaction mechanism, and TBAC acts as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic components.[19]

-

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting thiol is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy excess NCS. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-pyridylmethyl)sulfonyl chloride free base.

-

Self-Validation: The distinct spots of the thiol starting material and the sulfonyl chloride product on a TLC plate provide a clear indication of reaction completion.

-

Step 2: Formation of the Triflate Salt

-

Setup: Immediately re-dissolve the crude sulfonyl chloride from Step 1 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Causality: The sulfonyl chloride is moisture-sensitive; proceeding without delay and under anhydrous conditions is critical to prevent degradation.

-

-

Protonation: Add triflic acid (TfOH, 1.0 equiv.) dropwise to the solution. A precipitate may form upon addition.

-

Causality: Triflic acid is a strong, non-nucleophilic acid that will protonate the basic pyridine nitrogen to form the stable pyridinium triflate salt. The triflate anion is a very poor nucleophile, which prevents it from reacting with the electrophilic sulfonyl chloride.[20]

-

-

Isolation: Stir the mixture at 0 °C for 30 minutes. If a precipitate has formed, it can be collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be carefully removed under reduced pressure to yield the final product.

-

Self-Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the pyridylmethyl, sulfonyl chloride, and triflate moieties in the correct ratio.

-

Core Reactivity and Mechanistic Pathways

The utility of (4-pyridylmethyl)sulfonyl chloride triflate stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles.[1][2]

Caption: Workflow for a typical sulfonamide synthesis.

Procedure:

-

Setup: Dissolve (4-pyridylmethyl)sulfonyl chloride triflate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition of Nucleophile: Add benzylamine (1.1 equiv.) to the solution, followed by the dropwise addition of triethylamine (1.5 equiv.).

-

Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. [2]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.

-

-

Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Self-Validation: The aqueous washes remove impurities. The HCl wash protonates basic compounds (benzylamine, TEA), transferring them to the aqueous layer. The NaHCO₃ wash neutralizes any residual acid.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-(4-pyridylmethyl)sulfonamide.

Conclusion

(4-Pyridylmethyl)sulfonyl chloride triflate is a powerful and versatile reagent with significant potential in advanced chemical synthesis. Its bifunctional nature, combining a highly reactive sulfonyl chloride with a tunable pyridinium moiety, provides chemists with a strategic tool for constructing complex molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its properties to accelerate innovation in drug discovery, materials science, and beyond.

References

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDXnNr0glPightBb-YR2aDCWORqkgsYCkujHh-NmNkMx_QFz6uVn_7OgrQaoA2-x7nJti9e_8VkOZ17PPh04YNXfkE-WKdaloeOvRW3Uk88nCu0QjaaV6p_v3PGSUF6GkdDaw-FqHRToNSLbCBK2A22Hye0ZxqwIcG6wqcP6mFXHyCNfzPvI-neKg=]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhaF11W7rryLeioWIhAyJoNWJoAW0soeeHuejDdjwR81j9J4X0jxQwcM-Nr0_WIOYzKZqDy5ML2aH415dAjCsuBi-CWhRS7ech7Lme8bOIJFwZZ5WJLyC_G-cuIpU5q5dKRWEmfhHUqExFAjvZmIJTAEMB]

- Ye, Y., et al. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synthesis, 45(15), 2130-2136. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8wFMhI1XXm1fxUnLUc4r5Xk4IA-ayTORyYDkoxzZpvlngvM0TvhPVlR2a8mKer2sBRAsVHzjwnmjy4hFC1vXezHosl-KJ8RiXep5GF6E1JMJxhC9GMEJB7UwA4bH6gZuMO_B1f7B_XL8uHl8HV0leW_46s7HBKmSdm7Qs4rov5ZLZaOyAhU4wYkA=]

- Fiveable. (n.d.). Sulfonyl Chloride Definition. Organic Chemistry Key Term. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDNvBXEqOcGuOCMv1lGU0hKhFgZLajS7VFGVyNcka72muLKIBVN2idc924CM3Nzg3npaSHtKP9kJ5X36nKIb2y1zMJts8E4nPCFOvkxSl66LCT7kZSn_lN6vGXDBaAqI_wPDpPDDmLFyiElmvnMiqj3vcws5ey]

- Wikipedia. (2023). Sulfonyl halide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIzlLh7H0b9flP3zJq8dopBuX4-rC6NqtachEbVmWB3lyFSmg76QjlKgYQkBnse-amo4oLQsr3BHkcmFDMbasWIW3BBBFwrL4Jf1zewYe0p33bbdZAq3f9IKOGkE0jigj8o9MmOym]

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUhrHMuQfaaO2gvkhZjgBpkroPDRwWF1HSfnZjD-Tf0LCL6vkBtakS11DJniVemB3uIZ-B_lzIgIAzDa0gBloWzH38Opu99XuP5H2Q_ujVerFatA_QHx9279-rhwQ_fA7SfkvvyI-46UzCvxRJv_3s-A2kK8uaiajPDRPgw9luxQ==]

- ResearchGate. (n.d.). Synthesis of sulfonyl halides diagram. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKJvCDwEHwRBNach7z7gHzZnEC5sVgZXQE0C3Z2ZV9WrFhQ1OPawxJiMDdT9UXsPSEiJ3Qg46DLSxR47_6qYkRlIj02eQ2x9p49UvCu4uT7HrM_YACRXo6v-CMfpQ0-eKZeGOvNGWdnwKA1Z5Loo1UpITd7kdTASeVQjIRxTQereHbG__EGDHIsaPwGrxW6RWIwwIWaHhLVu2IaWT-TTbwwA_H738r5MBBKz1iBXFOEFf71LoniyFZFQ-]

- Chem-Impex. (n.d.). (4-Pyridylmethyl)sulfonyl chloride Triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5GeaQIvv0UHuYh0oL1ypYYhTBgj0umOfhMAVOrPg7iM3_BT6jhxNvyONXksSEZ1KdtK1ppGmSl3pM-K4rTYj0_nxkLM3-L-AzOh4e7szzB8yiGYZc_hLkPjQaVlvY-1f6w==]

- King, J. F. (1991). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest Dissertations Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DbNA9bHMn6M08KxMAQVsBgKAsrkZ_p3MEA2eXJS86jDtHWmwle7OmAwelusGLFfMk5tiLwIvT7p-O3Ah3xsvq2NFjWDsdfT1fnlnNvEU7T4YIIgUFi_Ei2H0QDHFTL1vZNlEU68SAxL_3xwSkmGEXPsoEgVCsErrQ1RKXg==]

- King, J. F., et al. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1901-1906. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH46s4V5KjgyzVij1WLXRXztXMHy-mEXgGJEH9jho0nvXt-j0Lmoo4ZPlzrHdHV0DYdmmszyIb2W4UvFX93WC6GGnMrgaTUmB8yGjnWmzc-8wobHbsvlPBor9nkfbUO6XV22olr-MMsbsvenXobi5odFCx1Nxqz4A==]

- King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743-1749. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYbFF9EhC8yNLYA3PKpMUF2isMWOYzRxBUHT77e-VYROe5G5-RF9FOcDMVF_3LxIP5zp6j2ExlQ7jpkkOvVvOFUNVS7H2y8EEcveZlsays7mhsEIe3j_ogXYBliFEEinTSixYlFUznRSgk]

- Shapiro, J. D., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 413. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG38cgFUQEp0x2EBwROCG-W9Tz2TOTf2mHPSFZuEXp68NBubvwE2V7IZYdo56z4CEv016HfcdlG6aaaXaL03FCyIFJPBzRNHgb3gFk-3p67ei46rl0TErAaQ5F7KqV70Ip2fHnZ_qMjd3nYoQ==]

- J&K Scientific LLC. (n.d.). (4-Pyridylmethyl)Sulfonyl Chloride Triflate | 130820-89-2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU6udmAYsQhKKYfI2y-Tmj3RoT-k-Q_TL8C4Bofe0kJ1VQIBjvMXfyM3n0c-tSRWoYz785vR9Llykzx0wnCzKVohyXvCm8B1J4lnMQDFeqaHjIA3LG_NDKUQ2-GsR1vP3lGQ==]

- Shapiro, J. D., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjqsTv8Gh297fYUTl_JIwipQVoXGHSoNCa3eYiq-6ScMUlQ4mOvFbeLcA4ZPDqVl_bzZeImujZ48qYPGiXYb0gW0tzE1N7kF1xGoU8x5n3_yEN3Y_KX3WaoKFINTyPOQMKLVM=]

- R&D Chemicals. (n.d.). 4-Pyridinylmethanesulfonyl chloride triflate, suppliers and manufacturers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPniVGhcE9RiuEPxjYi5w7qhzfiAZcF07lGfQcUfgRPo7-149Ak014RS6JBFIREjPnKYM2oOLRx5cFkJxzWQFXcVCg6adZGl0C9nB20WlgC4nZzTvvw3k5Mf_nyASvCg0JAN0-sQer7RfxH2giWi5mkuOmNhjyS1okJM=]

- Fisher Scientific. (2009). Safety Data Sheet - Trifluoromethanesulphonyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb8P3A5795EEV3jcaWF4QAkSlpipVJjkw-MGn8EnaZJSXhf-buV_n7h4rPzJrQ4PxJSAPKjQ2cFwLNgSL5XKKRqPQsmUxXBOVNhBVsw0Gxq4HKhbyId-9v84bIzjxECZwRY3bWwpzV9-NPd3P2hfKXaGIQmXw9uC_AHyiVysU0u7dzFC_G9U3mbjmJPmTJEZwVs4bL_0iR3V121Po7skURbWh_vQn9SJeUU5PxsU0wcYv4Xj6wRXzWj6OEraA=]

- ResearchGate. (n.d.). Functionalization of N-phenyl pyridinium triflate. Reagents and conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRYDiEscMGvugI-gDZ4erkHB_D5I2LXce4bluYIiE-BBRFu-ZIvw1nQ8HkYgbVZWBKM8NCCpXUfv9zIbazn7NQOHs2gCK9fzluQPpB0Ydm4RVAF2FSk5trMIPDJdBSNeETMPiUY45RgMIKteQ590rbXBI-SNmu395hLBHkh-wDwtKq2EIgc8lPJ2QkvEvu0d5acn0wQexFNrXTvmq1wnQvGwRqKuwbedHLSa4K9MGrb9JofNsMOAOku34kUEZlUg==]

- Echemi. (n.d.). (4-pyridylmethyl)sulfonyl chloride triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBB7aFlPDtO-7Ee_VUw7g6Ree1_BMRPkcXe0AzHb-pnN5ylSq2gOQNXhdCDR5DLz6KmrEMEp8_ODICG7EgPBgGSEP_dnOCh1WiKKpgJUeaZhjNgJLdsp-yTYCCFiJ8m_bORKM4YuDp5JlBpm4UBXVm_xmL7t1ljJNchGz_CsVSz_EUFt7-lcFgXRT7ii_9-7UNvXM_Vuc=]

- Georganics. (n.d.). (4-Pyridylmethyl)sulfonyl chloride triflate - High purity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJrUzKYyCyMBPPv1twLhjXlm6GZCgJwks2y68suGtG-o5fd0fomDTcbPQIEgQKIBLQ3_f2rND6CxmpN_pWEGJiHRnnIUM_iuHrcLoEztdwdRS2yYfuUsOFh_w3ityguS8tE9apbGdPsJTiGJlhhARj3keQ2T3sjivcKKNQpCyla9Uug==]

- Chem-Impex. (n.d.). (2-Pyridylmethyl)sulfonyl chloride triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt2pZ0R5hy0iUW44LoxADhweCKEuHsL3cKCnyqhWp9Dmv6CuqdDBh1XMCDo4tLjD8xzCDvwrpu2D6D5TaT3whZ_66CDNeIydKe1lH2HR1ENUzKUthP5UZx90twuTjzmCnYHA==]

- Sigma-Aldrich. (2025). Safety Data Sheet - Pyridine-3-sulfonyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhPA7hC9ngk1iezCRNE7Kul8JU_kKlHz_p3PryYZoM_sEEMyS2mVe16lUinMpKT6TydJ2TZfzOt1yNTAWhFTEmARJZ0uw5nShar45FiHr1k8BORWJGOBxdoKU6p534Hq48OWxrUhOXUoo=]

- Sigma-Aldrich. (2024). Safety Data Sheet - (4-Pyridinylmethyl)sulfonyl chloride triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI6bE2pEiH2oWIwpcJA0HVccbroogYqItfCRPFc0m2FNDD3vVcXoLDU7ymKu1eEvp0IoljX_ZAez-PBa9kslYau7KisRb3sr1azABgrdoDvIuIEi9AE8iAkpXMMdGw1P5If0WPGXfU6j7jBb8yUnKE6Ic44dj3-B57aDQRQIr1dNHr]

- ResearchGate. (n.d.). Representative triflate salt (TFA: pyridine) mediated synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZJ9FiWZEWeAT0foLCmdz33HtEbbXcHdEPVigfSgIcQwl-5ZuRHm8M7PKXHfeM5qCKu_AcHT7gbNjd0o8BPpoFMhvDEJHLEgMga96TCrePOYK3b_1yMsS4CXc-J226c5jZAS-GHSRWDlpUxvyFqVAa8iAJIhVRSOdphjaCPXVvOlLr0jtcDjbIyLBWMC7Ajamyjng13NzRjiUa8Dr41lPM_hZOCCXaw0Qa8Ezi2Wos1DlAmxsV]

- Chem-Impex. (n.d.). (3-Pyridylmethyl)Sulfonyl Chloride Triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYCEnuaNscI06DROsftABAuxTbQWj1wNvYegNKhE0Eir0EcrrqIQMY9EpLj6lKR1o5u2dQBXLjT5-eUsL93xVItRbpFpR1zKcqiaNY0QTasDUqHy3tjA8qQV2E-ItSs9Q_8A==]

- J&K Scientific LLC. (n.d.). (3-Pyridylmethyl)Sulfonyl Chloride Triflate | 928140-28-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERkbKTtazqxFbxXwFYGVn5NZjq322AUwutVpraqgTvx9u_fr40qY-a4RfC-PBOpHkCgb8epLK46yVmJqzvcFPhUEMw6vAm_CgJvCbNCpMqoiiMrs8JDPJr_zXkcXPMSw81yQ==]

- Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyw160fo89fnlcxDmBwU_OuqqkrpQwOS4Jb6yswo29szsQjnfHxnylpALj3h2qsO7IfNkdXywk4T5XbAcuWkV_qjtRrTEP-FBuEvG2qaRbUATANWxODw2toh3ZTKXiQs6urjSsx_ees0uFCMBMwj61Wg==]

- CHIRALEN. (n.d.). (4-Pyridylmethyl)sulfonyl chloride triflate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvZ5j8FbSdiQwYXEk-zQjwN5tiBbOewR3X0vFxhC7CbrRVDZuoZZ0UpxERXGK946tP_z-2aqOINxrfEu9hnyNeTYkzITqq7QEiqN9iPFe0nWdViRC5C0RXbZmLlcQpkFnT4aDyEgUt9le8sV75gFW90y5rWB0jIWBbSOSLHQT8IVGZpg=]

- Georganics. (n.d.). (4-Pyridylmethyl)sulfonyl chloride triflate - Hohe reinheit | DE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpW8ixdiTOZIA0vGKzez5ALjZV_HHF2oD6laEKpJ7CnmKu7qJRRYKKrwGoHm0YLwWwpeTPCJTNZVRJ_h8IsE6NVOh6Y3viFfLdAzicFVilNqtop_sj7NMAUWwhDR6qjm4EGUE4m8qEdFN73RHWWZbuOcOR5sBLf2X04D6wl84QGqnO70qZw==]

- ResearchGate. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UjRmTu0Y8y5A_sNJjDDNQ9FjhKkmgHxMURLGew-f_Qck3DIh0fZLY-qJ784eyq02YKHkFUdvapoC1riQeG5FGvx4OEqulKQbSe-8o3etOk9ii4sr9GMKLAiAi5d11fTA7-CfCHfi3cfK840AV6VrR8i-ZD6FJYB26gexza5ckYDTZKss7G1PqPtqJdJlNUiKTadr57TUwGVYaaekpqXCtIm4KvhY8hcblFJ9QMUXyTj2hZTYSEYaSjrhBVsFFdkM0_7h]

- Crich, D. (2011). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Journal of Organic Chemistry, 76(18), 7127-7137. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPPUVWPnvpji0BU99frZs2JtxPq7Od8gyDAUY7e0xEulbUHDcNdnr3zL-rGl-IdaPqbdSrEaq9JoE3sxpL_3bTuzVUVpC7qLmy9UQ3oC2gm0pubkDA7jcNFcL-khRWKDdR4k9bHLq_vN2Cqg==]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN [georganics.sk]

- 11. rdchemicals.com [rdchemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chiralen.com [chiralen.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 20. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

(4-Pyridylmethyl)sulfonyl Chloride Triflate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of (4-Pyridylmethyl)sulfonyl chloride triflate (CAS No. 130820-89-2), a versatile and highly reactive reagent pivotal in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a deeper understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Core Compound Profile and Physicochemical Properties

(4-Pyridylmethyl)sulfonyl chloride triflate is a unique chemical entity that combines the electrophilic reactivity of a sulfonyl chloride with a pyridinium salt structure, counterbalanced by a trifluoromethanesulfonate (triflate) anion. This combination results in a highly valuable building block for organic synthesis.

Structural and Physical Data

| Property | Value | Source(s) |

| CAS Number | 130820-89-2 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂S·CHF₃O₃S | [1] |

| Molecular Weight | 341.71 g/mol | [1] |

| IUPAC Name | pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | [2] |

| Appearance | Reddish-yellow liquid | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Purity | ≥ 90% (by NMR) | [1] |

| SMILES | C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | [2] |

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step protocol for the synthesis of (4-Pyridylmethyl)sulfonyl chloride triflate is not readily found in peer-reviewed literature, its structure suggests a logical synthetic pathway rooted in the oxidative chlorination of a corresponding thiol precursor.

Postulated Synthetic Pathway

The synthesis likely proceeds via a two-step process:

-

Formation of the Pyridinium Triflate Salt: 4-Pyridinemethanethiol is reacted with trifluoromethanesulfonic acid (triflic acid). The basic nitrogen of the pyridine ring is protonated by the superacid, triflic acid, to form the pyridinium triflate salt.

-

Oxidative Chlorination: The resulting thiol-containing pyridinium salt is then subjected to oxidative chlorination to convert the thiol group into a sulfonyl chloride.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established methods for the oxidative chlorination of thiols and should be considered a representative, rather than a validated, procedure. Appropriate safety precautions must be taken.

Step 1: Formation of 4-Pyridylmethylthiolium Trifluoromethanesulfonate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pyridinemethanethiol in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C.

-

Slowly add one equivalent of trifluoromethanesulfonic acid dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for 1-2 hours at 0 °C. The formation of the salt may be evidenced by precipitation.

Step 2: Oxidative Chlorination to (4-Pyridylmethyl)sulfonyl Chloride Triflate

-

To the suspension from Step 1, while maintaining the temperature at 0 °C, slowly add a chlorinating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid, or a combination of an oxidant and a chloride source.

-

Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be worked up, likely involving an aqueous wash to remove any water-soluble byproducts, followed by extraction with an organic solvent, drying, and concentration under reduced pressure to yield the crude product.

-

Purification would likely be performed by column chromatography on silica gel.

Mechanistic Rationale

The oxidative chlorination of thiols to sulfonyl chlorides is a well-established transformation. The reaction generally proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized. The triflate anion is a very stable, non-nucleophilic counterion, which is advantageous as it is unlikely to interfere with the desired reaction.

Caption: Postulated synthetic workflow for (4-Pyridylmethyl)sulfonyl chloride triflate.

Reactivity and Applications in Organic Synthesis

The primary utility of (4-Pyridylmethyl)sulfonyl chloride triflate stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.

Synthesis of Sulfonamides

The reaction of (4-Pyridylmethyl)sulfonyl chloride triflate with primary or secondary amines is the most common application of this reagent. This reaction typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to quench the HCl byproduct.

Caption: General reaction scheme for the synthesis of sulfonamides.

The pyridinium triflate moiety of the molecule serves to enhance its solubility in organic solvents and potentially modulates its reactivity. The triflate anion is an excellent leaving group, although in the context of sulfonamide formation, it is the chloride that is displaced.

Other Applications

Beyond sulfonamide synthesis, this reagent has potential applications in:

-

Materials Science: Used in the modification of polymers to enhance their properties, making them valuable in the production of advanced materials for electronics and coatings[1][2].

-

Bioconjugation: This chemical can be effective in linking biomolecules, which is useful in the development of targeted drug delivery systems and diagnostic tools[2].

Spectroscopic Characterization (Anticipated Data)

While specific spectral data is not publicly available, one can predict the key signals that would be present in the ¹H and ¹³C NMR spectra based on the molecule's structure.

¹H NMR (Predicted)

-

Pyridinium Protons: Two sets of doublets in the aromatic region (likely downfield, >8.0 ppm) corresponding to the protons on the pyridinium ring.

-

Methylene Protons: A singlet corresponding to the CH₂ group adjacent to the sulfonyl group and the pyridinium ring. This signal would likely be in the range of 4.5-5.5 ppm.

¹³C NMR (Predicted)

-

Pyridinium Carbons: Signals for the carbons of the pyridinium ring in the aromatic region.

-

Methylene Carbon: A signal for the CH₂ carbon.

-

Triflate Carbon: A quartet for the CF₃ carbon due to coupling with fluorine.

Safety, Handling, and Storage

(4-Pyridylmethyl)sulfonyl chloride triflate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Summary

-

Corrosive: Causes severe skin burns and eye damage.

-

Respiratory Irritant: May cause respiratory irritation.

-

Moisture Sensitive: Reacts with water, likely hydrolyzing to the corresponding sulfonic acid and hydrochloric acid.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.

-

Avoid Incompatibilities: Keep away from water, strong bases, and strong oxidizing agents.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8 °C[1].

Conclusion

(4-Pyridylmethyl)sulfonyl chloride triflate is a highly valuable, albeit specialized, reagent in organic synthesis. Its primary application lies in the efficient synthesis of sulfonamides, which are of paramount importance in medicinal chemistry. The presence of the pyridinium triflate moiety imparts unique properties to the molecule. While detailed synthetic and spectroscopic data are not widely published, a sound understanding of its structure and the principles of sulfonyl chloride chemistry allows for its effective and safe use in the laboratory. As with any highly reactive compound, careful handling and storage are essential for ensuring its integrity and the safety of the researcher.

References

-

Chem-Impex. (4-Pyridylmethyl)sulfonyl chloride Triflate. [Online] Available at: [Link]

-

Georganics. (4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN. [Online] Available at: [Link]

-

R&D Chemicals. 4-Pyridinylmethanesulfonyl chloride triflate, suppliers and manufacturers. [Online] Available at: [Link]

-

Taylor & Francis Online. SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to (4-Pyridylmethyl)sulfonyl Chloride Triflate: Structure, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the compound (4-Pyridylmethyl)sulfonyl chloride triflate. We will delve into its molecular architecture, physicochemical properties, plausible synthetic routes, and its strategic applications as a versatile reagent in modern organic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

(4-Pyridylmethyl)sulfonyl chloride triflate is a specialized chemical reagent with the CAS Number 130820-89-2.[1][2] It is commercially available and primarily utilized in research and development settings.[3] The compound's formal name suggests a salt-like structure, combining a pyridinium moiety with a trifluoromethanesulfonate (triflate) anion.

The molecular formula is given as C₆H₆ClNO₂S·CHF₃O₃S, with a corresponding molecular weight of approximately 341.71 g/mol .[1][3] The IUPAC name is pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid.[3] This indicates that the compound exists as an acid salt, where the basic nitrogen of the pyridine ring is protonated by the strong acid, trifluoromethanesulfonic acid, forming a pyridinium ion. The triflate anion then acts as the counter-ion.

The core structure, pyridin-4-ylmethanesulfonyl chloride, features a sulfonyl chloride group (-SO₂Cl) attached to a methylene bridge, which is in turn connected to the 4-position of a pyridine ring. The high reactivity of the sulfonyl chloride group makes this compound a potent electrophile, while the pyridinium moiety can influence its solubility and reactivity profile.

Table 1: Physicochemical Properties of (4-Pyridylmethyl)sulfonyl Chloride Triflate

| Property | Value | Source(s) |

| CAS Number | 130820-89-2 | [1][2] |

| Molecular Formula | C₆H₆ClNO₂S·CHF₃O₃S | [1][3] |

| Molecular Weight | 341.71 g/mol | [1][3] |

| Appearance | Reddish-yellow liquid | [1] |

| Purity | ≥ 90% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| SMILES | C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | [3] |

| InChI Key | GRSYXRYACUBCHM-UHFFFAOYSA-N | [3] |

Below is a diagram illustrating the proposed ionic structure of the compound.

Caption: Proposed ionic structure of (4-Pyridylmethyl)sulfonyl chloride triflate.

Note: As I am unable to render images directly, the DOT script above is a template. A visual representation would show the pyridinium cation with the sulfonyl chloride moiety and the separate triflate anion.

Synthesis and Handling

While specific synthesis protocols for (4-Pyridylmethyl)sulfonyl chloride triflate are not detailed in the provided search results, a plausible synthetic pathway can be inferred from established methods for preparing related aryl and pyridyl sulfonyl chlorides. Generally, these syntheses involve the oxidation of a corresponding sulfur-containing precursor.

A common route to sulfonyl chlorides is the oxidative chlorination of thiols or disulfides. In this case, the synthesis could potentially start from 4-pyridylmethyl mercaptan or its corresponding disulfide.

Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical)

-

Oxidative Chlorination : The precursor, such as 3,3′-dithiobis(2-chloropyridine) for a related compound, is dissolved in a suitable solvent like aqueous hydrochloric acid.[4]

-

Chlorine Gas Introduction : Chlorine gas is bubbled through the solution while maintaining a controlled temperature, typically between 20-25°C.[4] This step facilitates the oxidation of the sulfur species and the formation of the sulfonyl chloride.

-

Work-up : The reaction mixture is then quenched, often by the addition of water, leading to the precipitation of the sulfonyl chloride product.[4]

-

Salt Formation : The isolated pyridin-4-ylmethanesulfonyl chloride is then treated with one equivalent of trifluoromethanesulfonic acid in an appropriate anhydrous solvent to yield the final triflate salt.

Handling Precautions: Sulfonyl chlorides are highly reactive and moisture-sensitive compounds.[5] They can cause severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles. The compound should be stored at low temperatures (0-8 °C) under an inert atmosphere to prevent degradation.[1]

Applications in Medicinal Chemistry and Organic Synthesis

The utility of (4-Pyridylmethyl)sulfonyl chloride triflate stems from the high reactivity of the sulfonyl chloride functional group. This group serves as an excellent electrophile for reactions with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂).[5]

The sulfonamide moiety is a privileged scaffold in drug design due to its hydrolytic stability and its ability to participate in hydrogen bonding, which allows for strong binding to biological targets.[5][7]

Key Applications:

-

Drug Discovery : The reaction of this sulfonyl chloride with diverse amine libraries allows for the rapid generation of novel sulfonamide-containing compounds for high-throughput screening.[5] This strategy has been instrumental in developing drugs across various therapeutic areas, including antibacterial agents and carbonic anhydrase inhibitors.[5]

-

Synthesis of Biologically Active Molecules : It is a key reagent for introducing the pyridylmethylsulfonyl group into complex molecules, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] The pyridine ring itself can be important for target engagement or for improving solubility.

-

Materials Science : This compound can be used in the modification of polymers to enhance their properties, finding use in the production of advanced materials for coatings and electronics.[3]

-

Bioconjugation : Its reactivity allows it to be used in linking biomolecules, which is valuable for creating targeted drug delivery systems and diagnostic tools.[3]

Reaction Workflow: Sulfonamide Formation

The primary reaction of this compound is with amines to form sulfonamides. This is a cornerstone of its application in medicinal chemistry.

Caption: Workflow for the synthesis of sulfonamides.

Protocol for Sulfonamide Synthesis:

-

Dissolution : The amine is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base : A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride : A solution of (4-Pyridylmethyl)sulfonyl chloride triflate in the same solvent is added dropwise at a controlled temperature, often 0°C to room temperature.

-

Reaction Monitoring : The reaction is stirred for several hours and monitored by an appropriate method (e.g., TLC or LC-MS).

-

Work-up and Purification : Upon completion, the reaction is quenched, and the crude product is purified, typically using column chromatography, to yield the desired sulfonamide.[8]

Conclusion

(4-Pyridylmethyl)sulfonyl chloride triflate is a highly versatile and reactive building block for chemical synthesis. Its unique structure, combining a potent electrophilic sulfonyl chloride with a pyridinium triflate salt, makes it a valuable tool for medicinal chemists and materials scientists. Its primary application lies in the construction of sulfonamides, a critical functional group in a vast number of pharmaceuticals. Understanding its properties, handling requirements, and reaction profiles is essential for leveraging its full potential in the development of novel chemical entities.

References

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Georganics. (4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN. [Link]

-

J&K Scientific LLC. (4-Pyridylmethyl)Sulfonyl Chloride Triflate | 130820-89-2. [Link]

-

R&D Chemicals. 4-Pyridinylmethanesulfonyl chloride triflate, suppliers and manufacturers. [Link]

-

Georganics. (4-Pyridylmethyl)sulfonyl chloride triflate - Hohe reinheit | DE. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. [Link]

-

PubChem. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

ResearchGate. Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. [Link]

-

OUCI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction…. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN [georganics.sk]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyridine-4-sulfonyl chloride hydrochloride | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Pyridylmethyl)sulfonyl Chloride Triflate

Abstract

This technical guide provides a comprehensive overview of (4-Pyridylmethyl)sulfonyl chloride and its triflate salt, crucial reagents in modern synthetic and medicinal chemistry. The document details two primary synthetic pathways, offering step-by-step protocols for the synthesis of the parent sulfonyl chloride from 4-pyridinemethanethiol and the subsequent formation of its triflate salt from 4-pyridylmethanesulfonic acid. A thorough discussion on the characterization of these compounds is presented, including expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the reactivity and diverse applications of (4-Pyridylmethyl)sulfonyl chloride triflate, particularly in the construction of sulfonamides and other biologically relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction: The Significance of the Pyridyl-Sulfonyl Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When coupled with a sulfonyl chloride functional group, the resulting molecule becomes a powerful electrophile for the construction of sulfonamides, a class of compounds with a rich history in medicine, including antibacterial and diuretic agents.[1][2] (4-Pyridylmethyl)sulfonyl chloride, and particularly its triflate salt, offers a unique building block that combines the advantageous properties of the pyridine nucleus with the reactive potential of a sulfonyl chloride.

The triflate salt of (4-pyridylmethyl)sulfonyl chloride enhances the compound's utility. Trifluoromethanesulfonic acid (triflic acid) is a superacid, and its conjugate base, the triflate anion, is exceptionally stable and non-nucleophilic.[3][4] This property ensures that the sulfonyl chloride remains the primary reactive site for nucleophilic attack, minimizing side reactions and often leading to cleaner reaction profiles and higher yields. The triflate salt form can also improve the handling and stability of the sulfonyl chloride. This guide will delve into the synthesis of this important reagent and provide a detailed framework for its characterization and application.

Synthesis of (4-Pyridylmethyl)sulfonyl Chloride and its Triflate Salt

Two primary synthetic routes are presented herein. The first is a robust method for the preparation of the parent (4-Pyridylmethyl)sulfonyl chloride via the oxidation of the corresponding thiol. The second details the synthesis of the triflate salt from 4-pyridylmethanesulfonic acid.

Synthesis of (4-Pyridylmethyl)sulfonyl Chloride from 4-Pyridinemethanethiol

The oxidative chlorination of thiols is a well-established method for the synthesis of sulfonyl chlorides.[5] Among the various protocols, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and an acid offers a milder and more controlled alternative to gaseous chlorine.[6][7] The following protocol is adapted from established procedures for the synthesis of sulfonyl chlorides from thiols.

Experimental Protocol:

Reaction: Oxidation of 4-Pyridinemethanethiol

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend N-chlorosuccinimide (4.0 equivalents) in a 1:5 mixture of 2 M hydrochloric acid and acetonitrile.

-

Cool the suspension to 10 °C in an ice bath.

-

Dissolve 4-pyridinemethanethiol (1.0 equivalent) in a minimal amount of acetonitrile.

-

Add the solution of 4-pyridinemethanethiol dropwise to the cooled NCS suspension via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with isopropyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Pyridylmethyl)sulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NCS as Oxidant: NCS is a solid, easy-to-handle source of electrophilic chlorine, offering a safer and more controllable reaction compared to gaseous chlorine.[6][7]

-

HCl and Acetonitrile: The combination of aqueous HCl and acetonitrile provides a suitable solvent system for both the thiol and NCS, and the acid is believed to generate the highly reactive molecular chlorine in situ.[6][7]

-

Temperature Control: The initial cooling and slow addition are crucial to manage the exothermicity of the oxidation reaction and prevent the formation of byproducts.[6][7]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of (4-Pyridylmethyl)sulfonyl chloride.

Synthesis of (4-Pyridylmethyl)sulfonyl Chloride Triflate from 4-Pyridylmethanesulfonic Acid

The triflate salt can be synthesized from the corresponding sulfonic acid. This method involves the use of a strong dehydrating and chlorinating agent.

Experimental Protocol:

Reaction: Formation of the Triflate Salt

-

In a round-bottom flask, suspend 4-pyridylmethanesulfonic acid (1.0 equivalent) in phosphorus oxychloride (POCl₃).

-

To this suspension, rapidly add trifluoromethanesulfonic acid (1.1 equivalents).

-

The sulfonic acid will initially dissolve and then reprecipitate as the triflate salt.

-

The product can be isolated by filtration and washed with a suitable solvent.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ serves as a powerful dehydrating and chlorinating agent, converting the sulfonic acid to the sulfonyl chloride.

-

Trifluoromethanesulfonic Acid: This strong acid protonates the pyridine nitrogen, facilitating the dissolution of the starting material and leading to the precipitation of the final product as the triflate salt.[3][4]

Characterization

Thorough characterization of the synthesized (4-Pyridylmethyl)sulfonyl chloride and its triflate salt is essential to confirm the structure and assess purity. The following table summarizes the expected spectroscopic data based on the known properties of sulfonyl chlorides and pyridine derivatives.

Table 1: Expected Spectroscopic Data

| Technique | (4-Pyridylmethyl)sulfonyl Chloride | (4-Pyridylmethyl)sulfonyl Chloride Triflate |

| ¹H NMR | δ ~8.6 (d, 2H, pyridine H2, H6), ~7.4 (d, 2H, pyridine H3, H5), ~5.0 (s, 2H, CH₂) | δ ~8.8 (d, 2H, pyridine H2, H6), ~7.9 (d, 2H, pyridine H3, H5), ~5.2 (s, 2H, CH₂) |

| ¹³C NMR | δ ~150 (pyridine C2, C6), ~140 (pyridine C4), ~125 (pyridine C3, C5), ~65 (CH₂) | δ ~148 (pyridine C2, C6), ~145 (pyridine C4), ~128 (pyridine C3, C5), ~63 (CH₂), ~118 (q, CF₃) |

| IR (cm⁻¹) | ~1370 & ~1170 (S=O stretch), ~1600 (pyridine ring stretch) | ~1380 & ~1180 (S=O stretch), ~1620 (pyridinium ring stretch), ~1250, ~1150, ~1030 (triflate) |

| MS (EI) | M⁺ peak at m/z 191/193 (³⁵Cl/³⁷Cl isotope pattern) | Fragmentation of the cation is expected. |

Note on Spectroscopic Interpretation:

-

¹H NMR: The protons on the pyridine ring will appear in the aromatic region. The methylene protons adjacent to the sulfonyl chloride group will be significantly deshielded and appear as a singlet. For the triflate salt, the protonation of the pyridine nitrogen will cause a downfield shift of all pyridine protons.

-

¹³C NMR: The carbons of the pyridine ring will appear in the aromatic region. The methylene carbon will be in the aliphatic region but deshielded by the sulfonyl group. The triflate salt will show a characteristic quartet for the trifluoromethyl carbon due to coupling with fluorine.

-

IR Spectroscopy: Sulfonyl chlorides exhibit two strong, characteristic stretching bands for the S=O group. The pyridine ring stretching vibrations will also be present. The triflate salt will show additional strong bands corresponding to the S=O and C-F bonds of the triflate anion.

-

Mass Spectrometry: The mass spectrum of the sulfonyl chloride should show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).

Reactivity and Applications

(4-Pyridylmethyl)sulfonyl chloride triflate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-pyridylmethylsulfonyl moiety.[2]

Key Applications:

-

Synthesis of Sulfonamides: The most common application is the reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting sulfonamides are often of significant interest in medicinal chemistry due to their diverse biological activities.

-

Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base yields sulfonate esters.

-

Bioconjugation: The reactivity of the sulfonyl chloride group allows for its use in bioconjugation, linking the pyridylmethyl moiety to biomolecules.

Diagram of a Typical Reaction Pathway:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 5. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 6. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Spectroscopic Characterization of (4-Pyridylmethyl)sulfonyl Chloride Triflate

Introduction: A Versatile Reagent in Modern Synthesis

(4-Pyridylmethyl)sulfonyl chloride triflate is a reactive intermediate of significant interest to researchers and professionals in drug development and materials science.[1][2] Its utility lies in the dual functionality of the reactive sulfonyl chloride group and the synthetically versatile pyridinium moiety, present here as a triflate salt. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, offering a framework for its identification and quality assessment. Given the inherent reactivity of sulfonyl chlorides, this document emphasizes the causal relationships between molecular structure and spectroscopic output, ensuring a robust understanding for researchers.[1]

The triflate counterion suggests that the pyridine nitrogen is protonated, forming a pyridinium salt. This protonation significantly influences the electronic environment of the pyridine ring, which is a key consideration in the interpretation of its spectroscopic data.

Molecular Structure and Key Features

The structure of (4-Pyridylmethyl)sulfonyl chloride triflate is characterized by a pyridinium ring substituted at the 4-position with a methylenesulfonyl chloride group. The trifluoromethanesulfonate (triflate) anion acts as the counterion to the positively charged pyridinium nitrogen.

Diagram 1: Molecular Structure of (4-Pyridylmethyl)sulfonyl chloride triflate

Caption: Structure of (4-Pyridylmethyl)sulfonyl chloride cation and triflate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of (4-Pyridylmethyl)sulfonyl chloride triflate. The protonation of the pyridine ring to a pyridinium ion will cause a significant downfield shift of the aromatic protons compared to neutral pyridine.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will exhibit characteristic signals for the pyridinium and methylenesulfonyl chloride moieties. Due to the electron-withdrawing nature of the pyridinium nitrogen and the sulfonyl chloride group, all protons are expected to be in the downfield region of the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridinium H-2, H-6 | 8.8 - 9.0 | Doublet | 6 - 7 | Protons adjacent to the positively charged nitrogen are highly deshielded. |

| Pyridinium H-3, H-5 | 7.9 - 8.1 | Doublet | 6 - 7 | Protons meta to the nitrogen are less deshielded than the ortho protons. |

| Methylene (-CH₂-) | 5.0 - 5.3 | Singlet | N/A | The methylene protons are adjacent to both the electron-withdrawing pyridinium ring and the sulfonyl chloride group, leading to a significant downfield shift. |

Expert Insight: The choice of a deuterated aprotic solvent such as DMSO-d₆ or CD₃CN is crucial for acquiring a clean NMR spectrum, as protic solvents could lead to exchange with the pyridinium proton and potential reaction with the sulfonyl chloride.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule. The carbons of the pyridinium ring will be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridinium C-4 | 155 - 158 | The carbon bearing the substituent will be deshielded. |

| Pyridinium C-2, C-6 | 148 - 152 | Carbons adjacent to the nitrogen are highly deshielded. |

| Pyridinium C-3, C-5 | 125 - 128 | |

| Methylene (-CH₂-) | 65 - 70 | This carbon is attached to two strong electron-withdrawing groups. |

| Triflate (-CF₃) | 118 - 122 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in (4-Pyridylmethyl)sulfonyl chloride triflate. The spectrum will be a composite of the vibrations from the pyridinium ring, the sulfonyl chloride group, and the triflate anion.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Intensity |

| Pyridinium C-H | 3100 - 3000 | Aromatic C-H Stretch | Medium |

| Pyridinium Ring | 1640 - 1580 | C=C and C=N Ring Stretching | Medium to Strong |

| Sulfonyl Chloride (S=O) | 1380 - 1360 and 1190 - 1170 | Asymmetric and Symmetric S=O Stretch | Strong |

| Triflate (S=O) | ~1260 | Asymmetric S=O Stretch | Strong |

| Triflate (C-F) | ~1150 and ~1030 | C-F Stretch | Strong |

| Sulfonyl Chloride (S-Cl) | 700 - 600 | S-Cl Stretch | Medium |

Expert Insight: The presence of strong absorption bands for the S=O stretches of both the sulfonyl chloride and the triflate anion, along with the characteristic C-F stretches of the triflate, provides a unique fingerprint for the compound. The shifts in the pyridinium ring vibrations compared to neutral pyridine are indicative of salt formation.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For an ionic compound like (4-Pyridylmethyl)sulfonyl chloride triflate, electrospray ionization (ESI) would be the most suitable technique.

Predicted Mass Spectrometry Data (ESI-MS):

-

Positive Ion Mode ([M]⁺): The spectrum is expected to show a prominent peak for the cation:

-

m/z for [C₆H₆ClNO₂S]⁺: Calculated at approximately 191.98. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a peak at m/z ~192 and a smaller peak at m/z ~194.

-

-

Negative Ion Mode ([A]⁻): The spectrum will show the triflate anion:

-

m/z for [CF₃SO₃]⁻: Calculated at approximately 148.95.

-

Fragmentation Pathways:

Under tandem MS (MS/MS) conditions, the cation [C₆H₆ClNO₂S]⁺ would likely undergo fragmentation through several pathways:

-

Loss of SO₂Cl• (radical) to give the pyridylmethyl cation.

-

Loss of HCl from the sulfonyl chloride group.

-

Fragmentation of the pyridine ring.

Diagram 2: Representative Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sulfonyl chlorides, which should be adapted for the specific properties of (4-Pyridylmethyl)sulfonyl chloride triflate.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Trustworthiness: The use of an internal standard (e.g., TMS or a non-reactive compound with a known chemical shift) is recommended for accurate chemical shift referencing. Purity can be assessed by integrating the signals of the compound against those of any impurities.[1]

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr pellet - for solids): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Trustworthiness: Ensure the sample is dry, as moisture can interfere with the spectrum, particularly in the O-H stretching region, and can also react with the sulfonyl chloride.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

-

Optimization: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ions of interest.

Expert Insight: The choice of solvent can influence ionization efficiency. Acetonitrile is often a good starting point for ESI-MS of organic salts.

Conclusion

The spectroscopic characterization of (4-Pyridylmethyl)sulfonyl chloride triflate relies on a multi-technique approach. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into fragmentation. By understanding the predicted spectroscopic data and the rationale behind the experimental protocols, researchers can confidently identify and assess the purity of this important synthetic intermediate.

References

-

Georganics. (4-Pyridylmethyl)sulfonyl chloride triflate - High purity | EN. [Link]

- Katritzky, A. R., & Marson, C. M. (1983). A General and Efficient Synthesis of Sulfonamides from Sulfonic Acids. The Journal of Organic Chemistry, 48(15), 2539–2543.

- Nowell, I. W., & Williams, D. J. (1976). Crystal and molecular structure of pyridinium-1-yl-4-pyridinium dichloride monohydrate. Journal of the Chemical Society, Perkin Transactions 2, (5), 551-554.

-

PubChem. Pyridinium trifluoromethanesulfonate. [Link]

-

R&D Chemicals. 4-Pyridinylmethanesulfonyl chloride triflate, suppliers and manufacturers. [Link]

- Szafran, M., & Dega-Szafran, Z. (1983). Infrared absorption spectra of quaternary salts of pyridine. Journal of Molecular Structure, 99(1-2), 127-133.

-

Wikipedia. Triflate. [Link]

-

Wiley-VCH. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240*. [Link]

-

Yeh, M.-Y., & Lee, Y.-P. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A, 117(50), 13680–13690*. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The infra-red spectra of pyridine complexes and pyridinium salts (1961) | N.S. Gill | 587 Citations [scispace.com]

A Technical Guide to the Solubility of (4-Pyridylmethyl)sulfonyl Chloride Triflate in Organic Solvents

This guide provides an in-depth technical exploration of the solubility characteristics of (4-Pyridylmethyl)sulfonyl chloride triflate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a framework for understanding and experimentally determining the solubility of this reactive and versatile reagent. Given the compound's utility in synthetic and medicinal chemistry, a thorough grasp of its behavior in various organic solvents is paramount for its effective application.[1][2]

Introduction to (4-Pyridylmethyl)sulfonyl Chloride Triflate

(4-Pyridylmethyl)sulfonyl chloride triflate is a valuable reagent in organic synthesis, prized for its ability to introduce the pyridylmethyl group into molecules, a common motif in pharmaceuticals and agrochemicals.[1] The compound features a highly reactive sulfonyl chloride moiety, making it a potent electrophile for reactions with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.[3][4] Its triflate counterion suggests a salt-like character, which can influence its solubility profile. The reddish-yellow liquid form indicates its typical appearance under standard laboratory conditions.[1] For optimal stability, it is recommended to store the compound at temperatures between 0-8 °C.[1]

The inherent reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture and nucleophilic solvents, presents a significant challenge in handling and characterization, including solubility determination.[3] Hydrolysis can readily occur, converting the sulfonyl chloride to the corresponding sulfonic acid, thus altering the very nature of the compound under investigation.[3] Therefore, any experimental approach must be designed with stringent control over environmental conditions.

Theoretical Considerations for Solubility

The solubility of (4-Pyridylmethyl)sulfonyl chloride triflate is governed by a combination of factors:

-

Polarity : The molecule possesses both polar (sulfonyl chloride, pyridinium triflate) and non-polar (methylene bridge, pyridine ring) regions. This amphiphilic nature suggests potential solubility in a range of solvents.

-

Salt Character : The triflate salt form implies that solvents with a higher dielectric constant, capable of stabilizing ionic species, may be more effective.

-

Reactivity : The high reactivity of the sulfonyl chloride group means that "solubility" in protic or nucleophilic solvents (e.g., alcohols, primary/secondary amines) is often a misnomer for "reactivity." In these cases, the compound is consumed rather than simply dissolved.

Considering these factors, a systematic approach to solubility determination is required, starting with non-nucleophilic solvents and progressing with caution.

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating protocol for determining the solubility of (4-Pyridylmethyl)sulfonyl chloride triflate. The causality behind each step is explained to ensure both accuracy and safety.

Materials and Equipment

-

(4-Pyridylmethyl)sulfonyl chloride triflate (ensure purity ≥ 90% by NMR)[1]

-

Anhydrous organic solvents (see Table 1 for a suggested list)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glove box

-

Magnetic stirrer and stir bars

-

Glass vials with septa

-

Syringes and needles

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Pre-Experimental Preparations

Expertise & Experience: The primary challenge with this compound is its reactivity. All glassware must be rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas. Solvents must be of the highest purity and anhydrous. Using solvents from a freshly opened bottle or a solvent purification system is highly recommended. The entire experiment should be conducted under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

Step-by-Step Methodology: The "Excess Solid" Approach

This protocol employs the "excess solid" (or in this case, "excess liquid") method, which is a reliable technique for determining thermodynamic solubility.[5]

-

Preparation of Solvent Aliquots: In a series of oven-dried vials, place a precise volume (e.g., 1.00 mL) of each anhydrous organic solvent to be tested.

-

Inert Atmosphere: Seal the vials with septa and purge with an inert gas for several minutes.

-

Initial Addition of Solute: Using a syringe, carefully add a small, accurately weighed amount of (4-Pyridylmethyl)sulfonyl chloride triflate to each vial. The goal is to start with a concentration that is expected to be below the solubility limit.

-

Equilibration: Place the vials on a magnetic stirrer and allow them to stir at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours). This allows the system to reach thermodynamic equilibrium.

-

Incremental Addition and Observation: After the initial equilibration, observe the vials for any undissolved material. If the solute has completely dissolved, add another accurately weighed aliquot of the compound. Repeat this process of incremental addition followed by an equilibration period until a persistent second phase (undissolved liquid) is observed.

-

Sampling and Analysis: Once equilibrium with excess solute is established, stop the stirring and allow the undissolved material to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a syringe.

-

Quantification by HPLC: Dilute the extracted sample with a suitable solvent (one in which the compound is known to be highly soluble and stable, e.g., anhydrous acetonitrile) to a concentration within the linear range of the HPLC detector. Analyze the diluted sample by HPLC to determine the precise concentration of the dissolved compound. This provides the quantitative solubility value.

Trustworthiness: This protocol is self-validating because the presence of a persistent excess of the solute ensures that the measured concentration in the supernatant represents the true thermodynamic solubility at that temperature. The use of HPLC for quantification provides high accuracy and specificity, ensuring that any potential degradation products are not mistakenly measured as the dissolved parent compound.

Visual Workflow of the Experimental Protocol

The following diagram illustrates the key steps in the solubility determination process.

Sources

An In-depth Technical Guide to the Stability and Storage of (4-Pyridylmethyl)sulfonyl Chloride Triflate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(4-Pyridylmethyl)sulfonyl chloride triflate is a versatile reagent increasingly utilized in organic synthesis and medicinal chemistry for the introduction of the pyridylmethylsulfonyl moiety into complex molecules.[1][2] Its utility in the synthesis of biologically active compounds, including potential drug candidates, makes a thorough understanding of its stability and handling paramount for reproducible and safe laboratory operations.[1] This guide provides a comprehensive overview of the chemical properties, stability profile, recommended storage conditions, and safe handling procedures for this valuable synthetic building block.

Chemical and Physical Properties

(4-Pyridylmethyl)sulfonyl chloride triflate is a salt consisting of a pyridinium cation, a sulfonyl chloride functional group, and a trifluoromethanesulfonate (triflate) anion.[3] The triflate anion is a very stable, non-coordinating counterion. The key reactive center of the molecule is the electrophilic sulfur atom of the sulfonyl chloride group.

Table 1: Physical and Chemical Properties of (4-Pyridylmethyl)sulfonyl chloride Triflate

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClF₃NO₅S₂ | [3] |

| Molecular Weight | 341.72 g/mol | [3] |

| Appearance | Reddish-yellow liquid | [1] |

| Recommended Storage | 0-8 °C | [1] |

Stability Profile

The stability of (4-Pyridylmethyl)sulfonyl chloride triflate is influenced by several factors, including temperature, moisture, and light. Understanding these factors is crucial for maintaining the reagent's integrity and ensuring successful synthetic outcomes.

Thermal Stability

It is recommended to handle the reagent at ambient or reduced temperatures to minimize the risk of thermal decomposition. The supplier's recommendation to store the compound at 0-8 °C further underscores its potential thermal sensitivity.[1]

Hydrolytic Stability

A primary pathway for the decomposition of sulfonyl chlorides is hydrolysis. The electrophilic sulfur atom is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. The rate of hydrolysis can be influenced by pH and the presence of general bases.

The pyridinium moiety in (4-Pyridylmethyl)sulfonyl chloride triflate is expected to be relatively stable towards hydrolysis under neutral and acidic conditions. However, the sulfonyl chloride group is inherently moisture-sensitive. While some aryl sulfonyl chlorides exhibit a degree of stability in aqueous media due to low solubility, it is crucial to handle (4-Pyridylmethyl)sulfonyl chloride triflate under anhydrous conditions to prevent degradation.[9]

dot graph TD { A["(4-Pyridylmethyl)sulfonyl chloride"] -- B["H₂O (Nucleophilic Attack)"] --> C["(4-Pyridylmethyl)sulfonic acid + HCl"]; subgraph "Decomposition Pathway" C end

} caption:"Hydrolysis of the sulfonyl chloride."

Photostability

Pyridine and its derivatives can be susceptible to photochemical reactions.[10][11][12][13] Irradiation with UV light can lead to the formation of various photoproducts. While specific photostability studies on (4-Pyridylmethyl)sulfonyl chloride triflate are not available, it is prudent to protect the compound from direct light exposure to prevent potential degradation. Storage in amber vials or in the dark is recommended.

Hygroscopicity

The presence of a salt, particularly a triflate salt, can contribute to the hygroscopic nature of a compound.[14] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Given the reactivity of the sulfonyl chloride group with water, any absorbed moisture can lead to decomposition. Therefore, it is critical to store and handle (4-Pyridylmethyl)sulfonyl chloride triflate in a dry environment.

Recommended Storage and Handling

To ensure the longevity and reactivity of (4-Pyridylmethyl)sulfonyl chloride triflate, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

-

Temperature: Store at 0-8 °C as recommended by the supplier.[1] This temperature range helps to minimize thermal decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

-

Container: Use a tightly sealed, amber glass container to protect from light and moisture.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[15]

-